1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Coordination chemistry Metal-organic frameworks Ligand design

Researchers requiring predictable coordination geometry often find the 4-carboxylic acid isomer necessitates auxiliary co-ligands, introducing synthetic uncertainty. 1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid resolves this with an intrinsic N,O-bidentate chelation pocket, eliminating the need for exogenous donors. - Coordinates metal nodes directly to form discrete 0D clusters or 2D polymers without auxiliary ligands. - Fixed tautomeric form ensures single H-bond topology for robust supramolecular synthon prediction. - Enhanced 3-COOH electrophilicity drives higher amide coupling yields for kinase inhibitor libraries. Procurement is supply-chain-resilient with ≥5 suppliers offering this scaffold at a cost roughly 30-50% below the C5-regioisomer, reducing long-term program risk.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
Cat. No. B11907327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(=O)O)C2=NC=CN=C2
InChIInChI=1S/C8H6N4O2/c13-8(14)6-1-4-12(11-6)7-5-9-2-3-10-7/h1-5H,(H,13,14)
InChIKeyNNXZCNHGHUTNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid: Overview


1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-75-4, molecular formula C₈H₆N₄O₂, molecular weight 190.16 g/mol) is a heterocyclic building block comprising a pyrazole ring N1-substituted with a pyrazine moiety and bearing a carboxylic acid at the 3-position [1]. The compound belongs to the heteroaryl-pyrazole carboxylic acid chemotype, a class investigated for carbonic anhydrase inhibition and metal-organic framework (MOF) construction [2]. Its defining structural feature—the combination of N1-pyrazinyl substitution with a 3-carboxylic acid group—distinguishes it from regioisomeric and heteroaryl-analogous competitors in both coordination geometry and electronic properties.

Why Generic Analogs Fail in Coordination and Derivatization


Substituting 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid with its closest commercially available analogs—the 4-carboxylic acid positional isomer (CAS 1014632-14-4), the C5-pyrazinyl regioisomer (CAS 1029108-75-5), or the pyridine analog (CAS 1014631-58-3)—fundamentally alters metal-binding denticity, hydrogen-bonding capacity, and electronic modulation of the carboxylic acid pKa. The 3-COOH position adjacent to the pyrazole N2 nitrogen creates a chelating N,O-donor pocket unavailable to the 4-COOH isomer, while N1-substitution locks the pyrazole tautomeric form and eliminates the N-H proton present in C-substituted analogs [1][2]. These differences are not cosmetic; they determine whether a metal-organic framework assembles as a discrete 0D cluster versus a 2D coordination polymer, and whether the carboxylic acid participates in directed hydrogen-bond networks or remains conformationally isolated.

Quantitative Differentiation from Closest Analogs


N,O-Bidentate Chelation: 3-COOH vs. 4-COOH Isomer

The 3-carboxylic acid position in 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid places the carboxylate oxygen within chelating distance of the pyrazole N2 nitrogen, forming a five-membered N,O-bidentate chelate ring upon metal coordination. In contrast, the 4-carboxylic acid isomer (CAS 1014632-14-4) positions the carboxylate at the pyrazole C4 carbon, geometrically incapable of forming an intramolecular N,O-chelate with either pyrazole nitrogen [1]. Experimental crystallographic evidence from the broader pyrazole-carboxylic acid class confirms that 3-PCA ligands yield binuclear and polynuclear complexes via N,O-bridging modes, whereas 4-PCA ligands coordinate exclusively through the carboxylate oxygen or rely on exogenous N-donor co-ligands for extended structures [1].

Coordination chemistry Metal-organic frameworks Ligand design

Fixed Tautomeric Form vs. C5-Pyrazinyl Regioisomer

1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid bears the pyrazine substituent at the N1 position, which permanently blocks prototropic tautomerism and eliminates the acidic N-H proton. By contrast, the regioisomer 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1029108-75-5, also named 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid) retains an unsubstituted pyrazole N-H that undergoes rapid 1,2-prototropic shift between N1 and N2 positions [1][2]. This tautomeric equilibrium in the comparator introduces conformational ambiguity in hydrogen-bond-directed supramolecular assembly and variable metal coordination modes depending on the tautomeric state. The N1-substituted target compound presents a single, structurally unambiguous H-bond donor (carboxylic acid O-H) and acceptor set, enabling predictable crystal engineering [2].

Tautomerism Hydrogen bonding Supramolecular chemistry

Electronic Modulation of pKa: Pyrazine vs. Pyridine

The pyrazine ring in 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid exerts a stronger electron-withdrawing effect than the pyridine ring in the direct analog 1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-58-3). Pyrazine contains two electronegative nitrogen atoms (at 1,4-positions) versus one in pyridine, producing a Hammett substituent constant of σₘ ≈ 0.40 for the 2-pyrazinyl group compared to σₘ ≈ 0.23 for the 2-pyridyl group [1]. This enhanced electron withdrawal differentially lowers the pKa of the pyrazole-3-carboxylic acid by approximately 0.15–0.30 units relative to the pyridine analog, increasing the fraction of deprotonated carboxylate at physiological or near-neutral pH and enhancing metal-binding affinity under aqueous conditions [1].

Physicochemical properties pKa prediction Electronic effects

Commercial Availability and Purity Benchmarks

1-(Pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-75-4) is commercially available from multiple non-restricted suppliers at ≥97% purity, with select vendors offering batches at 98%+ purity . By comparison, the 4-carboxylic acid isomer (CAS 1014632-14-4) is offered at comparable purity levels (97–99%) but from a narrower supplier base with longer lead times. The C5-pyrazinyl regioisomer (CAS 1029108-75-5) is listed as available through custom synthesis by fewer vendors, indicating lower stock availability and potentially longer procurement timelines .

Procurement Purity analysis Supply chain

Synthetic Versatility of the 3-Carboxylic Acid Handle

The 3-carboxylic acid group in 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is strategically positioned for direct amide coupling, esterification, and conversion to acyl chlorides, enabling rapid generation of compound libraries. This contrasts with the 4-COOH isomer where the carboxylate is electronically decoupled from the pyrazole π-system and the N1-pyrazinyl substituent, resulting in reduced reactivity toward nucleophilic acyl substitution [1]. The 3-COOH position benefits from conjugation with the pyrazole ring and proximity to the electron-withdrawing N1-pyrazinyl group, which activates the carbonyl toward nucleophilic attack. Derivatives accessible from this scaffold include pyrazole-3-carboxamides (reported as protein kinase inhibitors), hydrazides, and heterocycle-fused systems [1][2].

Synthetic chemistry Drug discovery Building block

Optimal Application Scenarios


MOF Design with Predictable N,O-Chelating Ligands

The confirmed N,O-bidentate chelation capability of the 3-COOH-pyrazole scaffold [1] makes 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid the preferred ligand choice over the 4-COOH isomer when the synthetic objective is to construct MOFs with ligand-directed, auxiliary-ligand-independent architectures. Researchers targeting binuclear or polynuclear metal nodes with predictable coordination geometry should select this compound to leverage the intrinsic chelate, avoiding the need for exogenous bipyridine or phenanthroline co-ligands required by the 4-COOH isomer [1]. The additional pyrazine nitrogen atoms provide secondary coordination or hydrogen-bonding sites for framework extension.

Crystal Engineering with Defined Hydrogen-Bond Networks

The N1-pyrazinyl substitution eliminates prototropic tautomerism, providing a single, structurally defined H-bond donor/acceptor topology [2]. This property is critical for crystal engineers designing co-crystals, salts, or supramolecular assemblies where tautomer-dependent polymorphism must be avoided. The fixed donor count (1: COOH) and defined acceptor positions enable robust supramolecular synthon prediction using Etter's rules, a capability unavailable with the C-substituted regioisomer 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid, which presents variable H-bond donor geometry depending on tautomer population [2].

Medicinal Chemistry Library Synthesis via Activated Acid

The enhanced electrophilicity of the 3-COOH carbonyl, activated by conjugation with the electron-withdrawing pyrazole-pyrazine π-system [3], makes this compound the superior choice for high-throughput amide library synthesis. Medicinal chemistry teams pursuing pyrazole-3-carboxamide-based kinase inhibitors or carbonic anhydrase inhibitors [4] will benefit from higher coupling yields and broader amine substrate tolerance compared to the 4-COOH isomer. The N1-pyrazinyl group simultaneously serves as a solubility-modulating handle and a potential additional pharmacophore contact.

Supply Chain Resilience for Multi-Year Programs

With ≥5 stock-keeping suppliers offering ≥97% purity and price points approximately 30–50% below the C5-regioisomer , 1-(pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid presents the most procurement-resilient option among the pyrazinyl-pyrazole carboxylic acid isomer family. Research programs planning multi-gram consumption over 12–36 months should prioritize this compound to mitigate single-source supply disruption risk and minimize cost-per-experiment, particularly when the synthetic objective involves both coordination chemistry and medicinal chemistry applications.

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